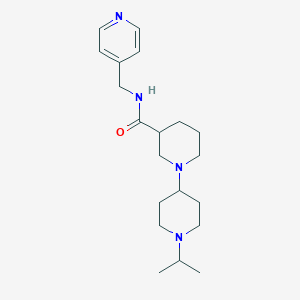
1'-isopropyl-N-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-N-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, commonly known as PIPER, is a chemical compound that has been widely used in scientific research due to its unique properties. PIPER is a piperidine-based compound that has a pyridine-4-ylmethyl group attached to it. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively.
作用機序
PIPER has been shown to interact with different receptors such as the DAT, sigma-1 receptor, and the mu-opioid receptor. PIPER acts as an inhibitor of the DAT, which is responsible for the reuptake of dopamine in the brain. PIPER also acts as an agonist of the sigma-1 receptor, which is involved in the regulation of calcium signaling and neurotransmitter release. PIPER has been shown to have analgesic effects through its interaction with the mu-opioid receptor.
Biochemical and physiological effects:
PIPER has been shown to have different biochemical and physiological effects. PIPER has been shown to increase the extracellular levels of dopamine in the brain, which can lead to increased locomotor activity and reward behavior. PIPER has also been shown to modulate calcium signaling and neurotransmitter release through its interaction with the sigma-1 receptor. PIPER has been shown to have analgesic effects through its interaction with the mu-opioid receptor.
実験室実験の利点と制限
PIPER has several advantages for lab experiments. PIPER is a highly selective ligand for different receptors, which makes it an ideal tool compound for studying the structure-activity relationship of different ligands. PIPER has also been used in different assays such as radioligand binding assays, in vitro uptake assays, and in vivo imaging studies. However, the limitations of PIPER include its cost and availability, which can limit its use in some labs.
将来の方向性
There are several future directions for the use of PIPER in scientific research. PIPER can be used to study the structure-activity relationship of different ligands for different receptors. PIPER can also be used to study the role of different receptors in different physiological and pathological conditions. PIPER can also be used to develop new ligands for different receptors with improved selectivity and efficacy. Finally, PIPER can be used to develop new imaging agents for different receptors, which can be used in the diagnosis and treatment of different diseases.
Conclusion:
In conclusion, PIPER is a piperidine-based compound that has been widely used in scientific research due to its unique properties. PIPER has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and future directions have been studied extensively. PIPER has several advantages for lab experiments, and its use in scientific research can lead to the development of new ligands and imaging agents for different receptors.
合成法
The synthesis of PIPER has been achieved using different methods. One of the most commonly used methods is the reaction of 1-isopropylpiperidine-4-carboxylic acid with 4-pyridinemethanol in the presence of a coupling reagent such as EDC or HATU. This method yields PIPER in good yields and high purity. Other methods such as reductive amination and Sonogashira coupling have also been used to synthesize PIPER.
科学的研究の応用
PIPER has been widely used in scientific research due to its unique properties. It has been used as a ligand for different receptors such as the dopamine transporter (DAT), sigma-1 receptor, and the mu-opioid receptor. PIPER has also been used as a tool compound to study the structure-activity relationship of different ligands. PIPER has been used in different assays such as radioligand binding assays, in vitro uptake assays, and in vivo imaging studies.
特性
IUPAC Name |
1-(1-propan-2-ylpiperidin-4-yl)-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-16(2)23-12-7-19(8-13-23)24-11-3-4-18(15-24)20(25)22-14-17-5-9-21-10-6-17/h5-6,9-10,16,18-19H,3-4,7-8,11-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLSRODEZDNXRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)N2CCCC(C2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
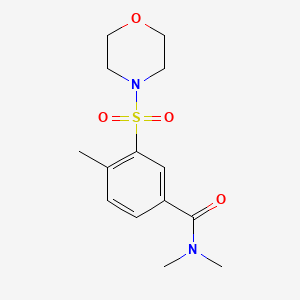
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)
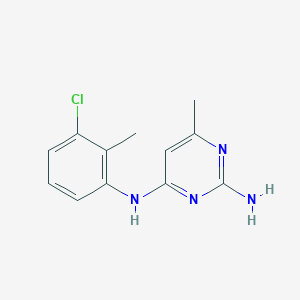
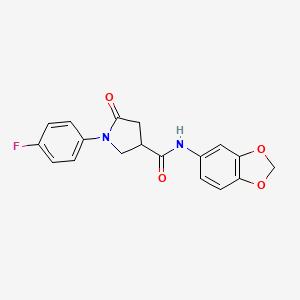
![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)
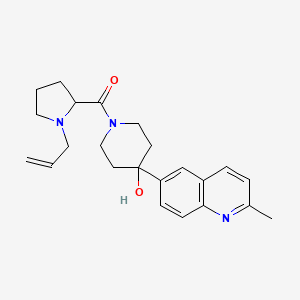
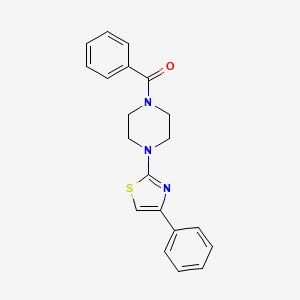
![3-benzyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5418579.png)
![(3aR*,7aS*)-5-methyl-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5418585.png)
![7-(5-methoxypyridin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5418588.png)
![ethyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5418590.png)